Napropamide is a selective systemic amide herbicide. The compound is used against a number of annual grasses and broad-leaved weeds. Napropamide is applied to fields containing vegetables, fruit trees and bushes, vines, strawberries, sunflowers, tobacco, olives, mint, turf or other crops. The compound is absorbed by the roots and works by inhibiting root development and growth.
Napropamide
CAS No.: 15299-99-7
Cat. No.: VC0536683
Molecular Formula: C17H21NO2
Molecular Weight: 271.35 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15299-99-7 |
|---|---|
| Molecular Formula | C17H21NO2 |
| Molecular Weight | 271.35 g/mol |
| IUPAC Name | N,N-diethyl-2-naphthalen-1-yloxypropanamide |
| Standard InChI | InChI=1S/C17H21NO2/c1-4-18(5-2)17(19)13(3)20-16-12-8-10-14-9-6-7-11-15(14)16/h6-13H,4-5H2,1-3H3 |
| Standard InChI Key | WXZVAROIGSFCFJ-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)C(C)OC1=CC=CC2=CC=CC=C21 |
| Canonical SMILES | CCN(CC)C(=O)C(C)OC1=CC=CC2=CC=CC=C21 |
| Appearance | Solid powder |
| Colorform | Colorless crystals; (tech., brown solid) Brown solid Light brown solid from n-pentane. White crystals when pure |
| Melting Point | 75 °C Melting point: 74.8-75.5 °C when pure (technical is 68-70 °C) |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Napropamide (IUPAC name: N,N-diethyl-2-(1-naphthyloxy)propionamide) features a naphthalene ring linked via ether oxygen to a propionamide moiety with diethyl substituents . The chiral center at the propionamide carbon gives rise to R- and S-enantiomers, which demonstrate distinct biological activities and environmental behaviors . X-ray crystallography reveals a planar naphthalene system with dihedral angles of 12.3° between the aromatic ring and amide group, influencing molecular packing and soil adsorption characteristics .
Physicochemical Parameters
Experimental data from multiple sources characterize napropamide's physical properties (Table 1) :
| Property | Value | Measurement Conditions |
|---|---|---|
| Molecular Weight | 271.35 g/mol | - |
| Melting Point | -93.9°C | Capillary method |
| Boiling Point | 65°C (decomposes) | 760 mmHg |
| Vapor Pressure | 1.3 × 10⁻⁶ mmHg | 25°C |
| Log P (octanol-water) | 3.12 | Shake flask method |
| Water Solubility | 73 mg/L | 20°C, pH 7 |
| Henry's Law Constant | 5.6 × 10⁻⁸ atm·m³/mol | 25°C |
| Soil Adsorption Coefficient (Koc) | 700-1,200 mL/g | OECD Guideline 106 |
These properties dictate napropamide's environmental behavior, with moderate hydrophobicity (Log P = 3.12) facilitating both soil adsorption and limited aqueous mobility . The compound's photo-lability (half-life = 14 days under UV light) and microbial degradation pathways (DT₅₀ = 30-60 days in aerobic soils) contribute to its field persistence .
Agricultural Applications and Use Patterns
Crop Protection Systems
EPA registration documents outline napropamide's use on 42 crops, including strawberries (30,000 lbs annual usage), cranberries (50,000 lbs), and ornamental nurseries . Application rates range from 2-6 lbs a.i./acre for most crops, escalating to 15 lbs/acre in cranberry bogs due to high organic matter content reducing bioavailability . The herbicide demonstrates particular efficacy against Eleusine indica (goosegrass) and Portulaca oleracea (common purslane), achieving 95% control at 6.75 kg/ha in tropical turfgrass systems .
Application Methodologies
Optimal application protocols require immediate incorporation (<72 hours) via 0.5-inch irrigation or mechanical tillage to mitigate photodegradation losses (35-40% without incorporation) . Aerial application remains restricted to cranberry production, while ground boom sprayers deliver 80% deposition efficiency on row crops . Recent formulations (50% dry flowable) reduce phytotoxicity risks to tender foliage compared to earlier emulsifiable concentrates .
Mechanisms of Action and Resistance Development
Primary Herbicidal Activity
Napropamide disrupts cell division in root meristems through inhibition of very-long-chain fatty acid (VLCFA) elongation, specifically targeting the KCS (3-ketoacyl-CoA synthase) enzyme in the elongase complex . This mode of action prevents synthesis of C24-C34 fatty acids essential for plasma membrane formation, causing abnormal root hair development and seedling mortality . Chiral specificity studies reveal R-NAP exhibits 3× greater KCS inhibition (IC₅₀ = 0.8 μM) compared to the S-enantiomer (IC₅₀ = 2.4 μM) .
Non-Target Effects on Soil Microbiome
A 2024 study demonstrated R-NAP enantiomers increase plasmid conjugation efficiency (3.2× control) between Escherichia coli and Bacillus subtilis by modulating membrane permeability through lipopolysaccharide reduction (17% decrease) and reactive oxygen species generation (2.8× increase) . Transcriptomic analysis identified upregulation of yieK (2.5-fold), ygeH (3.1-fold), and ydbL (1.8-fold) genes involved in horizontal gene transfer, suggesting sublethal concentrations may accelerate antibiotic resistance dissemination .
Human Health and Ecological Risk Assessment
Toxicological Profile
EPA's 2005 Reregistration Eligibility Decision established an acceptable daily intake (ADI) of 0.3 mg/kg/day based on no-observed-adverse-effect levels (NOAEL) from chronic rodent studies . Key toxicological endpoints include:
-
Acute Oral LD₅₀ (rat): >5,000 mg/kg (Category IV)
-
Dermal LD₅₀ (rabbit): >2,000 mg/kg (Category III)
-
Oncogenicity: Group E (no carcinogenic potential)
-
Developmental Toxicity: NOAEL = 100 mg/kg/day (rat)
EU assessments using EFSA PRIMo 3.1 model calculated maximum chronic exposure at 0.1% ADI for Dutch toddlers, well below the 1% threshold of concern .
Environmental Fate
The compound's environmental partitioning follows:
-
Soil: 89% (DT₅₀ = 45 days)
-
Water: 7% (hydrolysis DT₅₀ = 180 days pH 7)
-
Air: 4% (vapor pressure 1.3×10⁻⁶ mmHg)
Ecotoxicity data show moderate risk to aquatic organisms (LC₅₀ = 4.8 mg/L for Daphnia magna), necessitating 15-meter buffer zones in spray applications .
Regulatory Status and Global Stewardship
US EPA Reregistration
The 2005 RED maintained all existing tolerances (0.1 ppm in strawberries to 0.5 ppm in cranberries) while imposing mandatory drift reduction nozzles and aquatic buffer zones . Post-application reentry intervals remain at 12 hours for hand labor due to rapid photodegradation on foliage .
EU MRL Confirmatory Process
2023 evaluations validated storage stability in high-acid commodities (grapes) but identified data gaps for foliar metabolism studies, leading to provisional MRLs of 0.01 mg/kg pending additional residue trials . The EU's 0.3 mg/kg ADI aligns with Codex Alimentarius guidelines, facilitating international trade compliance .
Emerging Research Directions
Enantioselective Formulation Development
Recent chiral separations using cellulose tris(3-chloro-4-methylphenylcarbamate) columns achieve 98% enantiomeric excess, enabling targeted R-NAP applications at 60% reduced rates while maintaining herbicidal efficacy . Field trials show 1.5 kg/ha R-NAP formulations control Digitaria ciliaris as effectively as 3 kg/ha racemic mixtures .
Advanced Remediation Strategies
Pilot-scale bioreactors employing Sphingobium quisquiliarum DC2 degrade 95% of soil-bound napropamide within 72 hours through oxidative cleavage of the naphthyl ether bond, offering potential for on-farm treatment of contaminated irrigation runoff .
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